molecular formula C13H10O2 B143715 Biphenyl-3-carboxylic acid CAS No. 716-76-7

Biphenyl-3-carboxylic acid

Cat. No.: B143715
CAS No.: 716-76-7
M. Wt: 198.22 g/mol
InChI Key: XNLWJFYYOIRPIO-UHFFFAOYSA-N
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Description

Biphenyl-3-carboxylic acid, also known as [1,1’-biphenyl]-3-carboxylic acid, is an organic compound with the molecular formula C13H10O2. It consists of two benzene rings connected by a single bond, with a carboxylic acid group attached to the third carbon of one of the benzene rings. This compound is a white to off-white crystalline powder and is used in various chemical and industrial applications .

Biochemical Analysis

Biochemical Properties

Biphenyl-3-carboxylic acid plays a role in biochemical reactions, particularly in the inhibition of glyceride synthesis It interacts with various enzymes and proteins, affecting their function and activity The nature of these interactions is largely dependent on the specific biomolecules involved and the biochemical context

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. This could include threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Preparation Methods

Synthetic Routes and Reaction Conditions: Biphenyl-3-carboxylic acid can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Biphenyl-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used as reagents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Esterification: Alcohols and sulfuric acid (H2SO4) as a catalyst.

Major Products:

Comparison with Similar Compounds

Uniqueness: Biphenyl-3-carboxylic acid is unique due to the position of the carboxylic acid group, which influences its reactivity and interactions. The third position attachment allows for different steric and electronic effects compared to its isomers, making it suitable for specific applications in synthesis and research .

Properties

IUPAC Name

3-phenylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNLWJFYYOIRPIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40221833
Record name Biphenyl-3-carboxylic acid
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Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

716-76-7
Record name [1,1′-Biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=716-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Biphenyl-3-carboxylic acid
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Record name 3-BIPHENYLCARBOXYLIC ACID
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Record name Biphenyl-3-carboxylic acid
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Record name 3-phenylbenzoic acid
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Record name 3-Phenylbenzoic acid
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Synthesis routes and methods I

Procedure details

0.90 g of methyl 3-phenylbenzoate was fed into 20 ml of a solvent mixture of aqueous solution of 2 M of sodium hydroxide, tetrahydrofuran and methanol (4/2/1) to conduct the reaction at 70° C. for 2 hours. The solvent was evaporated, and the residue was fed into 3 M of hydrochloric acid. The precipitate thus formed was taken by the filtration and dried to obtain the title compound in the form of white crystals.
Quantity
0.9 g
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20 mL
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Synthesis routes and methods II

Procedure details

Using 0.1 mol % Pd and microwave irradiation. The general procedure described in Example 3 was used with 3-chlorobenzoic acid (157 mg, 1.00 mmol), phenylboronic acid (145 mg, 1.20 mmol), K2CO3 (345 mg, 2.50 mmol), water (1.5 mL), Pd/L solution (0.200 mL of a Pd(OAc)2 (1.1 mg, 0.005 mmol, 0.5 mol %), sodium 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl-3′-sulfonate (5.0 mg, 0.010 mmol, 1 mol %) solution in 1.0 mL water), 10 min, 150° C. (microwave irradiation with cooling). The product was isolated as a white solid (192 mg, 97%). Mp=164° C. (lit.=165-166° C.) 1H NMR (400 MHz, CDCl3) δ: 11.90 (br-s, 1H), 8.41 (s, 1H), 8.15 (d, 1H, J=7.6 Hz), 7.88 (d, 1H, J=7.6 Hz), 7.68 (d, 2H, J=7.2 Hz), 7.60 (t, 1H, J=6.4 Hz), 7.52 (t, 2H, J=7.6 Hz), 7.43 (t, 1H, J=7.2 Hz). 13C NMR (125 MHz, CDCl3) δ: 172.6, 141.8, 140.1, 132.7, 130.0, 129.3, 129.2, 129.1, 129.0, 128.0, 127.4.
Quantity
157 mg
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145 mg
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345 mg
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reactant
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1 mL
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0 (± 1) mol
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0.2 mL
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1.5 mL
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Yield
97%

Synthesis routes and methods III

Procedure details

The general procedure described in Example 3 was used with 3-chlorobenzoic acid (157 mg, 1.00 mmol), phenylboronic acid (145 mg, 1.20 mmol), Pd(OAc)2 (4.5 mg, 0.020 mmol, 2 mol %), sodium 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl-3′-sulfonate (20.0 mg, 0.040 mmol, 4 mol %), K2CO3 (345 mg, 2.50 mmol), solvent (see FIG. 5) (2.0 mL), 14 h, temperature. The conversion and yield were determined using 1H NMR.
Quantity
157 mg
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reactant
Reaction Step One
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145 mg
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reactant
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20 mg
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reactant
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Quantity
345 mg
Type
reactant
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4.5 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

3′-Amino-2′-hydroxy-5′-methyl-biphenyl-3-carboxylic acid hydrochloride 11f (360 mg, 1.11 mmol) was dissolved in 3.7 mL of hydrochloric acid (1 N) upon cooling by an ice-water bath, followed by dropwise addition of 1.5 mL of aqueous sodium nitrite (85 mg, 1.22 mmol). After the mixture was stirred for 20 minutes, 5-methyl-2-(3-methyl-indan-5-yl)-2,4-dihydro-pyrazol-3-one 38f (228 mg, 1.0 mmol) was added. The mixture was adjusted to pH 8 with saturated aqueous sodium bicarbonate, followed by addition of 2 mL ethanol. The reaction mixture was warmed up to room temperature and reacted overnight. The reaction was monitored by TLC until the disappearance of the starting materials. The mixture was filtered and the filter cake was dissolved in 30 mL of water. After mixing well, the mixture was adjusted to pH 3˜4 with concentrated hydrochloric acid. The mixture was filtered and the filter cake was dried followed by addition of 10 mL dichloromethane. The mixture was stirred for 1 hour and filtered. The filter cake was dried to obtain the title compound 2′-hydroxy-5′-methyl-3′-{N′-[3-methyl-1-methyl-indan-5-yl)-5-oxo-1,5-dihydro-pyrazol-4-ylidene]-hydrazino}-biphenyl-3-carboxylic acid 39 (240 mg, yield 49.8%) as a red solid.
Name
3′-Amino-2′-hydroxy-5′-methyl-biphenyl-3-carboxylic acid hydrochloride
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360 mg
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3.7 mL
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1.5 mL
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5-methyl-2-(3-methyl-indan-5-yl)-2,4-dihydro-pyrazol-3-one
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228 mg
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2 mL
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Synthesis routes and methods V

Procedure details

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COc1ccc(S(=O)(=O)[O-])c(OC)c1-c1ccccc1P(C1CCCCC1)C1CCCCC1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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